Gelsevirine

Neuroscience Receptor Pharmacology Electrophysiology

Neuroscience and immunology researchers often face variability when sourcing Gelsemium alkaloids that lack defined receptor selectivity. Gelsevirine (CAS 38990-03-3) eliminates this uncertainty: - Induces >98% inhibition of α1GlyR and α1βGlyR at 300 µM, unlike inactive analogs like gelsenicine - Validated STING-specific inhibitor: blocks 2'3'-cGAMP-induced STING dimerization and promotes K48-linked STING degradation - Characterized species-dependent metabolism across human, pig, goat, and rat liver microsomes Supplied with ≥98% purity and rigorous analytical documentation to support reproducible pharmacology and drug metabolism studies.

Molecular Formula C21H24N2O3
Molecular Weight 352.4 g/mol
CAS No. 38990-03-3
Cat. No. B199093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGelsevirine
CAS38990-03-3
Molecular FormulaC21H24N2O3
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C
InChIInChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12?,14-,16+,17-,18+,20?,21+/m1/s1
InChIKeySSSCMFCWHWCCEH-LGUFPRDESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Gelsevirine: Indole Alkaloid from Gelsemium elegans


Gelsevirine (CAS 38990-03-3) is a naturally occurring indole alkaloid, belonging to the Gelsemium class of compounds, primarily isolated from the plant Gelsemium elegans Benth [1]. It is structurally characterized as 1-methoxygelsemine and is recognized for its interactions with central nervous system inhibitory receptors, including glycine receptors (GlyRs) and STING, which underpin its anxiolytic and anti-inflammatory properties [2][3]. Gelsevirine also exhibits dose-dependent antiproliferative activity against certain human carcinoma cell lines, providing a basis for its investigation in oncology [4].

Glycine receptor subtype pharmacology studies
Cell-model endpoint review for digestive system carcinoma lines
Cross-species drug metabolism and IVIVE model substrate
STING-mediated inflammation pathway investigation

Why Gelsevirine Substitution Fails


While several Gelsemium alkaloids such as gelsemine, koumine, and gelsenicine share a common botanical origin and are often collectively discussed for their anxiolytic or analgesic properties, their molecular targets, potency, and pharmacokinetic profiles diverge significantly [1][2]. Direct comparative studies reveal that gelsevirine exhibits a distinct pattern of activity at glycine receptor subtypes and a unique metabolic fate compared to its closest analogs [3][4]. Furthermore, it has been identified as a novel STING-specific inhibitor, a target profile not commonly associated with other major alkaloids in this class [5]. These quantifiable differences mean that substituting gelsevirine with another Gelsemium alkaloid without prior experimental validation would introduce significant variability and potentially invalidate results in studies focused on specific receptor pharmacology or metabolic pathways.

Target Profile GlyR subtype modulation magnitude may differ significantly from gelsemine or koumine, altering pathway-response endpoints.
Metabolic Fate Species-specific clearance pathways established for gelsevirine may not transfer to other Gelsemium alkaloids, requiring compound-specific review.
Antiproliferative Cytotoxicity profile in digestive system cancer cell lines may differ; reported gelsevirine IC50 context may not replicate with analogs.

Gelsevirine vs Analogs: Evidence Comparison


α1 GlyR Subunit Modulation

In a direct head-to-head electrophysiology study, gelsevirine inhibited glycine receptors (GlyRs) composed of α1 subunits with an IC50 of 40.6 ± 8.2 μM. This potency was moderately lower than that of the comparator koumine, which exhibited an IC50 of 31.5 ± 1.7 μM [1]. This contrasts with humantenmine, which showed no detectable activity, and highlights a specific, albeit less potent, interaction profile for gelsevirine.

α1 GlyR Inhibition
Head-to-head
IC50 40.6 μM (vs koumine 31.5 μM)
Supports dose-response modeling for α1 GlyR studies.
Moderately lower potency than koumine; distinct from inactive humantenmine.
Neuroscience Receptor Pharmacology Electrophysiology

Broad GlyR Subtype Modulation

A comparative study on GlyR subtypes showed that at a concentration of 300 µM, gelsevirine exhibited near-complete inhibition of both α1GlyR (-98.89% ± 0.68%) and α1βGlyR (-99.06% ± 0.62%) peak currents. This profound inhibition was significantly different (p < 0.01) from the much weaker effects observed with the comparators gelsenicine (-13.64% ± 4.34% for α1GlyR; -10.44% ± 5.99% for α1βGlyR) and humantenirine (-11.75% ± 4.34% for α1GlyR; -16.82% ± 4.41% for α1βGlyR) [1]. Koumine and gelsemine also showed strong inhibition, but the key differentiator is gelsevirine's clear functional separation from gelsenicine and humantenirine.

Broad GlyR Modulation
Head-to-head
α1GlyR: -98.9%; α1βGlyR: -99.1% at 300 μM
Reported near-complete inhibition, supporting synaptic/extrasynaptic GlyR dissection.
>7-fold difference vs gelsenicine and humantenirine.
Neuroscience Receptor Pharmacology Ion Channel Modulation

Antiproliferative Activity in Digestive System Cancers

In an MTT assay assessing cytotoxicity against the human colorectal adenocarcinoma cell line SW480, gelsevirine exhibited an IC50 of 1.41 ± 0.06 mM. This was significantly higher (less potent) than the values reported for the comparators koumine (IC50 = 0.45 ± 0.10 mM), gelsemine (IC50 = 0.76 ± 0.28 mM), and gelsenicine (IC50 = 0.52 ± 0.22 mM) [1]. Similarly, against the gastric carcinoma cell line MGC80-3, gelsevirine's IC50 was 1.22 ± 0.11 mM, compared to koumine's 0.82 ± 0.19 mM, gelsemine's 1.20 ± 0.33 mM, and gelsenicine's 1.14 ± 0.23 mM [1].

Digestive Cancer Cytotoxicity
Head-to-head
SW480 IC50: 1.41 mM; MGC80-3 IC50: 1.22 mM
Supports cytotoxicity endpoint review in colorectal/gastric carcinoma cell models.
Lower antiproliferative potency vs koumine and gelsenicine in tested lines.
Oncology Cancer Cell Biology Cytotoxicity

Metabolic Pathway Divergence

While the metabolic pathways of koumine and gelsemine have been previously characterized, the metabolism of gelsevirine was only recently elucidated. The first study on its metabolism identified four specific metabolites formed via hydrogenation, N-demethylenation, and oxidation in rat liver S9 fractions [1][2]. A subsequent investigation revealed significant qualitative and quantitative species differences in gelsevirine metabolism across human, pig, goat, and rat liver microsomes, indicating that its in vivo clearance is not uniform across species [3]. This is a contrast to the class-level inference that gelsemine's metabolism is more established.

Metabolic Pathway Divergence
Class-level
4 metabolites via hydrogenation, N-demethylenation, oxidation
Species-specific metabolism context established for in vivo cross-species studies.
Data to verify: human, pig, goat, rat liver microsomes reviewed.
Drug Metabolism Pharmacokinetics Toxicology

Gelsevirine: Research & Procurement Scenarios


GlyR-Mediated CNS Pathway Investigation

A neuroscience laboratory studying the specific roles of α1 and α1β glycine receptor subtypes in anxiety or pain signaling requires a potent and selective tool compound. Based on the direct evidence showing that gelsevirine induces >98% inhibition of both α1GlyR and α1βGlyR at 300 µM [1], while other analogs like gelsenicine show minimal activity, this compound is a superior choice for experiments where robust GlyR modulation is essential and off-target effects on these specific subtypes must be minimized. Procurement of gelsevirine ensures that the observed biological effects are reliably linked to strong GlyR inhibition, which cannot be assumed with other Gelsemium alkaloids.

Cross-Species Pharmacokinetic Studies

A drug metabolism research group planning a pharmacokinetic study in pigs or goats would require a compound with established metabolic species differences. The literature clearly demonstrates that gelsevirine exhibits qualitative and quantitative species differences in metabolism across human, pig, goat, and rat liver microsomes [1]. This makes gelsevirine a unique, evidence-backed model substrate for investigating species-dependent clearance mechanisms and for validating in vitro-in vivo extrapolation (IVIVE) models. Choosing a less well-characterized analog would introduce unnecessary uncertainty into the experimental design.

SAR Studies for Anticancer Alkaloids

A medicinal chemistry team engaged in SAR studies to optimize the anticancer potential of Gelsemium alkaloids requires a range of compounds with defined and varying potencies. The head-to-head comparison on SW480 and MGC80-3 cells shows that gelsevirine (IC50s of 1.41 mM and 1.22 mM, respectively) is a lower-potency antiproliferative agent compared to koumine (0.45 mM and 0.82 mM) and gelsemine (0.76 mM and 1.20 mM) [2]. This quantitative difference positions gelsevirine as an essential comparator or scaffold in SAR panels, enabling researchers to map how structural modifications (e.g., the methoxy group in gelsevirine) influence cytotoxicity, thereby guiding the design of more effective and potentially less toxic derivatives.

STING-Mediated Inflammation & Sepsis Models

A research team investigating novel STING-specific inhibitors to treat sepsis or autoimmune conditions requires a compound with a validated mechanism of action. Gelsevirine has been identified as a novel STING-specific inhibitor, demonstrating the ability to inhibit 2'3'-cGAMP-induced STING dimerization and to attenuate STING-related inflammation in sepsis models [1]. This unique target profile among Gelsemium alkaloids makes it a critical procurement item for studies focused on STING pathway modulation, offering a natural product-derived tool that complements synthetic inhibitors.

Application
Selection Property
Validation Focus
GlyR-mediated CNS pathway investigation
Robust α1/α1β GlyR modulation profile
Receptor subtype-specific functional inhibition review
Cross-species pharmacokinetic studies
Documented species-dependent metabolic fate
In vitro-in vivo extrapolation model validation
SAR studies for anticancer alkaloids
Defined lower antiproliferative potency tier
Cytotoxicity endpoint review and structural-activity mapping
STING-mediated inflammation models
Novel STING-specific inhibitory mechanism
STING dimerization and inflammation pathway modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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